molecular formula C10H11FO3 B14779360 2-Ethoxy-3-fluoro-5-methylbenzoic acid

2-Ethoxy-3-fluoro-5-methylbenzoic acid

Cat. No.: B14779360
M. Wt: 198.19 g/mol
InChI Key: IEUGKUNUDGTTFN-UHFFFAOYSA-N
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Description

2-Ethoxy-3-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C10H11FO3. It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and methyl substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-fluoro-5-methylbenzoic acid can be achieved through several organic synthetic methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound yields 2-Ethoxy-3-fluoro-5-bromomethylbenzoic acid .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit or activate enzymes by binding to their active sites. The presence of the fluoro group enhances its ability to form strong interactions with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-3-fluoro-5-methylbenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The ethoxy group increases its solubility in organic solvents, while the fluoro group enhances its reactivity and stability. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

2-ethoxy-3-fluoro-5-methylbenzoic acid

InChI

InChI=1S/C10H11FO3/c1-3-14-9-7(10(12)13)4-6(2)5-8(9)11/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

IEUGKUNUDGTTFN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1F)C)C(=O)O

Origin of Product

United States

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